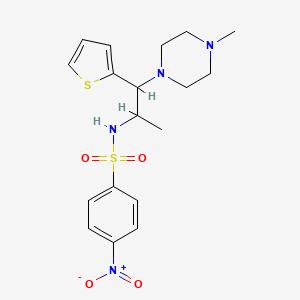
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-Hydroxy-3-phenylpropyl)formamide” is a compound with the molecular formula C10H13NO2 . Another related compound is “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” with the molecular formula C13H19NO3 .
Synthesis Analysis
While specific synthesis methods for “N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide” were not found, related compounds such as isoindoline-1,3-dione derivatives can be synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Molecular Structure Analysis
The InChI code for “ethyl N-(3-hydroxy-3-phenylpropyl)-N-methylcarbamate” is 1S/C13H19NO3/c1-3-17-13(16)14(2)10-9-12(15)11-7-5-4-6-8-11/h4-8,12,15H,3,9-10H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Intermolecular Interactions
Research on compounds structurally related to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, such as N-3-hydroxyphenyl-4-methoxybenzamide, has focused on understanding their molecular structure through methods like X-ray diffraction and DFT calculations. These studies provide valuable insights into how intermolecular interactions, like dimerization and crystal packing, influence molecular geometry and the rotational conformation of aromatic rings. This knowledge is crucial for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Pharmacological Applications
Several studies have explored the pharmacological potential of compounds structurally similar to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide. For instance, novel N-acylhydrazone (NAH) derivatives, designed from the structure of trichostatin A, act as potent histone deacetylase (HDAC) 6/8 dual inhibitors. These compounds show promise in inhibiting HDAC6, influencing cell migration, and demonstrating antiproliferative activity, suggesting their potential as molecular therapies for cancer (Rodrigues et al., 2016).
Antioxidant Properties
Research on amino-substituted benzamide derivatives, which are structurally related to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide, has shown these compounds to possess significant antioxidant properties. Through experimental and computational studies, these compounds have demonstrated improved antioxidative properties compared to reference molecules, suggesting their potential as potent antioxidants for therapeutic applications (Perin et al., 2018).
Applications in Synthesis and Material Science
Studies have also explored the utility of compounds with structural similarities to N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide in the synthesis of novel materials and intermediates. For example, the synthesis of polymers and redox resins based on derivatives of the compound has been reported, highlighting their potential applications in material science and chemistry (Manecke et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-22-15-10-14(11-16(12-15)23-2)18(21)19-9-8-17(20)13-6-4-3-5-7-13/h3-7,10-12,17,20H,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZBMARFOPMGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCC(C2=CC=CC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

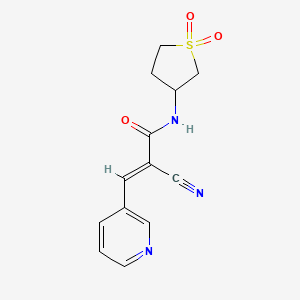
![3-(2-Chlorophenyl)-5-(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole](/img/structure/B2596412.png)
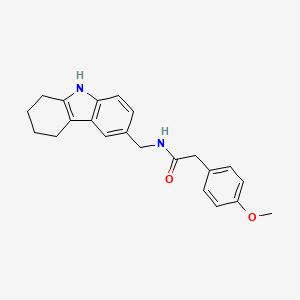
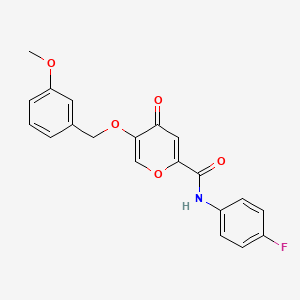
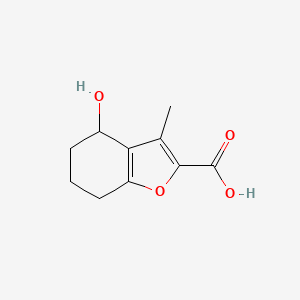
![N-benzo[g][1,3]benzothiazol-2-yl-3-methoxybenzamide](/img/structure/B2596418.png)
![3-Fluoropropyl 4-[(4-phenylpiperazino)methyl]phenyl ether](/img/structure/B2596419.png)
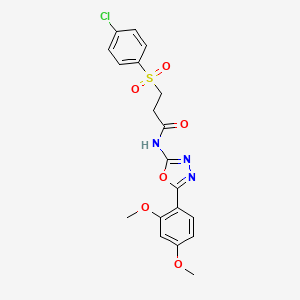
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2596423.png)

![Methyl 2-[[(Z)-3-(3-bromo-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2596425.png)
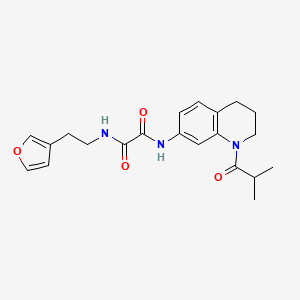
![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroquinoline-2-carboxamide dihydrochloride](/img/structure/B2596429.png)
